Ethyl 2-amino-4,6-difluorobenzoate hydrochloride
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Overview
Description
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2. It is a derivative of benzoic acid and is characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride typically involves the esterification of 2-amino-4,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of 2-amino-4,6-difluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups on the benzene ring allow it to bind to enzymes and proteins, potentially inhibiting their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,5-difluorobenzoate
- 4-amino-2,6-difluorobenzoic acid methyl ester
- Ethyl 2,4,6-trifluorobenzoate
Uniqueness
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, including synthesis, mechanisms of action, and efficacy against specific biological targets.
This compound is derived from 2-amino-4,6-difluorobenzoic acid. The synthesis typically involves the esterification of the acid with ethanol in the presence of an acid catalyst. The resulting compound exhibits distinct chemical properties due to the presence of fluorine substituents, which can enhance lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across several areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of difluorobenzoates have shown effectiveness against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.
- Antiparasitic Activity : Research has highlighted the potential of difluorobenzoate derivatives in targeting Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of key metabolic pathways within the parasite.
- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines (e.g., HepG2 liver cells) have been conducted to assess safety profiles. Preliminary findings suggest that while some derivatives exhibit low cytotoxicity, further studies are required to establish safe dosage levels.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism in pathogens.
- Disruption of Membrane Integrity : The lipophilic nature may allow these compounds to integrate into microbial membranes, leading to increased permeability and cell death.
Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various difluorobenzoate derivatives found that this compound demonstrated promising results against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Ethyl 2-amino-4,6-difluorobenzoate HCl | 8 | Staphylococcus aureus |
Ethyl 2-amino-4,6-difluorobenzoate HCl | 16 | Escherichia coli |
Ethyl 2-amino-4,6-difluorobenzoate HCl | 32 | Pseudomonas aeruginosa |
These results indicate a moderate level of activity against common pathogens.
Antiparasitic Studies
In a separate investigation focused on malaria treatment, this compound was tested for its ability to inhibit P. falciparum growth in vitro. The effective concentration (EC50) was determined through dose-response assays:
Compound | EC50 (µM) | Assay Type |
---|---|---|
Ethyl 2-amino-4,6-difluorobenzoate HCl | 0.5 | In vitro growth inhibition |
This indicates a potent effect against malaria parasites.
Properties
Molecular Formula |
C9H10ClF2NO2 |
---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
ethyl 2-amino-4,6-difluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12;/h3-4H,2,12H2,1H3;1H |
InChI Key |
LJZFEVMQGBNALY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)F)N.Cl |
Origin of Product |
United States |
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